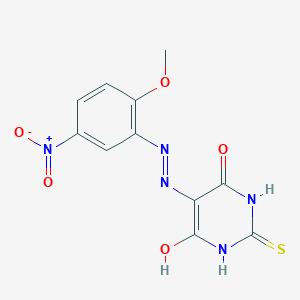
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-({5-nitro-2-methoxyphenyl}hydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-({5-nitro-2-methoxyphenyl}hydrazone) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a thioxodihydropyrimidine ring, and a methoxy-nitrophenyl moiety.
Vorbereitungsmethoden
The synthesis of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-({5-nitro-2-methoxyphenyl}hydrazone) typically involves multiple steps. One common synthetic route includes the condensation of 2-methoxy-5-nitrobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Analyse Chemischer Reaktionen
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-({5-nitro-2-methoxyphenyl}hydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases
Wissenschaftliche Forschungsanwendungen
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-({5-nitro-2-methoxyphenyl}hydrazone) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers
Wirkmechanismus
The mechanism of action of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-({5-nitro-2-methoxyphenyl}hydrazone) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Vergleich Mit ähnlichen Verbindungen
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-({5-nitro-2-methoxyphenyl}hydrazone) can be compared with similar compounds such as:
2-thioxodihydropyrimidine derivatives: These compounds share the thioxodihydropyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Hydrazinylidene derivatives: Compounds with hydrazinylidene groups exhibit similar reactivity but may have different applications based on their overall structure
Eigenschaften
Molekularformel |
C11H9N5O5S |
|---|---|
Molekulargewicht |
323.29g/mol |
IUPAC-Name |
6-hydroxy-5-[(2-methoxy-5-nitrophenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H9N5O5S/c1-21-7-3-2-5(16(19)20)4-6(7)14-15-8-9(17)12-11(22)13-10(8)18/h2-4H,1H3,(H3,12,13,17,18,22) |
InChI-Schlüssel |
XCOBZFOQTKDGKQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NC(=S)NC2=O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NC(=S)NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















